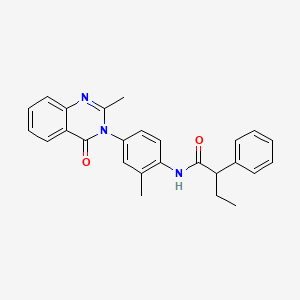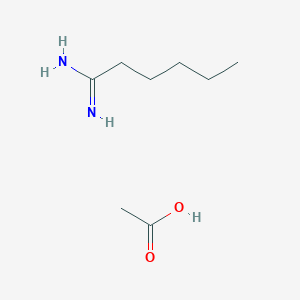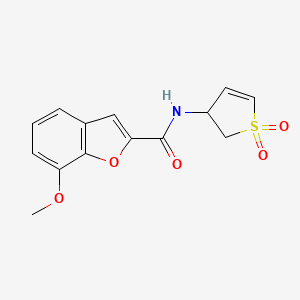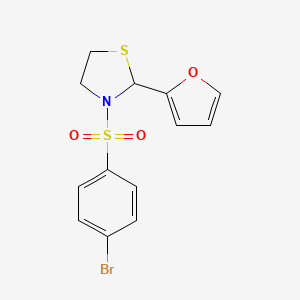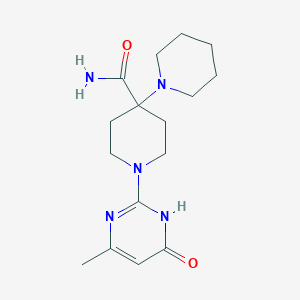
1-(4-Methyl-6-oxo-1H-pyrimidin-2-yl)-4-piperidin-1-ylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methyl-6-oxo-1H-pyrimidin-2-yl)-4-piperidin-1-ylpiperidine-4-carboxamide, also known as MMPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. MMPI belongs to the class of piperidine derivatives and is a potent inhibitor of metalloproteinases, which are enzymes that play a critical role in various physiological processes.
Mécanisme D'action
1-(4-Methyl-6-oxo-1H-pyrimidin-2-yl)-4-piperidin-1-ylpiperidine-4-carboxamide exerts its pharmacological effects by inhibiting the activity of metalloproteinases, which are enzymes that play a critical role in various physiological processes, including tissue remodeling, cell migration, and angiogenesis. By inhibiting the activity of these enzymes, this compound can prevent the growth and spread of cancer cells and reduce inflammation in various tissues.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. For example, this compound has been shown to reduce the expression of various pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, which are involved in the pathogenesis of inflammatory diseases. This compound has also been shown to inhibit the activity of angiogenic factors, such as VEGF and FGF-2, which are involved in tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(4-Methyl-6-oxo-1H-pyrimidin-2-yl)-4-piperidin-1-ylpiperidine-4-carboxamide in lab experiments is its high specificity for metalloproteinases, which makes it a potent inhibitor of these enzymes. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to administer in vivo. Additionally, this compound has been shown to have poor bioavailability, which can limit its effectiveness in some applications.
Orientations Futures
There are several future directions for research on 1-(4-Methyl-6-oxo-1H-pyrimidin-2-yl)-4-piperidin-1-ylpiperidine-4-carboxamide. One area of research is the development of more potent and selective inhibitors of metalloproteinases, which could have significant applications in cancer treatment and other diseases. Another area of research is the development of new formulations of this compound that could improve its bioavailability and solubility, making it more effective in vivo. Additionally, further studies are needed to investigate the potential applications of this compound in other disease areas, such as cardiovascular disease and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 1-(4-Methyl-6-oxo-1H-pyrimidin-2-yl)-4-piperidin-1-ylpiperidine-4-carboxamide involves several steps, including the reaction of 4-methyl-6-oxo-1H-pyrimidine-2-carboxylic acid with piperidine-4-carboxylic acid, followed by the addition of 1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidine-4-carboxamide. The final product is obtained by the addition of 4-piperidin-1-ylpiperidine-4-carboxylic acid.
Applications De Recherche Scientifique
1-(4-Methyl-6-oxo-1H-pyrimidin-2-yl)-4-piperidin-1-ylpiperidine-4-carboxamide has been extensively studied for its potential applications in medical research. One of the primary areas of research is cancer treatment, where this compound has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, prostate, and lung cancer. This compound has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and osteoarthritis.
Propriétés
IUPAC Name |
1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-4-piperidin-1-ylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O2/c1-12-11-13(22)19-15(18-12)20-9-5-16(6-10-20,14(17)23)21-7-3-2-4-8-21/h11H,2-10H2,1H3,(H2,17,23)(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNEAIHOMMNLUOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCC(CC2)(C(=O)N)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

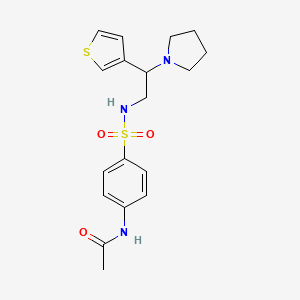
![4-ethyl-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide](/img/structure/B2786558.png)
![4-benzyl-3-[(2-methylbenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2786560.png)
![2-[(4-Chlorobenzyl)sulfanyl]-1,1-diphenyl-1-ethanol](/img/structure/B2786562.png)

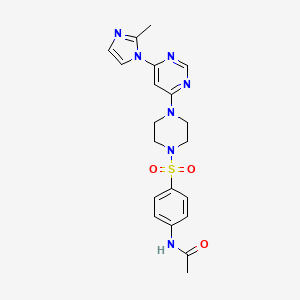
![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methyl-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide](/img/structure/B2786566.png)
![4-chloro-N-(4-chlorophenyl)-N-[(2,3-diphenyltetrahydro-5-isoxazolyl)methyl]benzenesulfonamide](/img/structure/B2786570.png)
methanone](/img/structure/B2786571.png)
![5-methyl-3-phenyl-9-propyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2786572.png)
